11,12-Epoxyarachidonate

Cardiac electrophysiology KATP channel pharmacology Enantioselective signaling

11,12-Epoxyarachidonate (11,12-EET) is one of four regioisomeric cis-epoxyeicosatrienoic acids biosynthesized from arachidonic acid by cytochrome P450 epoxygenases, predominantly CYP2C8, CYP2C9, and CYP2J2. As a polyunsaturated fatty acid epoxide bearing the oxirane ring at the 11,12-olefin position, it functions as a short-lived lipid signaling molecule with potent vasodilatory, anti-inflammatory, angiogenic, and cardioprotective activities.

Molecular Formula C20H31O3-
Molecular Weight 319.5 g/mol
Cat. No. B1259045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-Epoxyarachidonate
Molecular FormulaC20H31O3-
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)[O-]
InChIInChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/p-1/b8-6-,12-9-,13-10-
InChIKeyDXOYQVHGIODESM-KROJNAHFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11,12-Epoxyarachidonate (11,12-EET): What Procurement Teams and Researchers Need to Know About This CYP450-Derived Epoxyeicosatrienoic Acid Regioisomer


11,12-Epoxyarachidonate (11,12-EET) is one of four regioisomeric cis-epoxyeicosatrienoic acids biosynthesized from arachidonic acid by cytochrome P450 epoxygenases, predominantly CYP2C8, CYP2C9, and CYP2J2 [1]. As a polyunsaturated fatty acid epoxide bearing the oxirane ring at the 11,12-olefin position, it functions as a short-lived lipid signaling molecule with potent vasodilatory, anti-inflammatory, angiogenic, and cardioprotective activities [1]. The compound exists as two enantiomers—11(S),12(R)-EET and 11(R),12(S)-EET—whose biological activities are strikingly divergent, a feature that has profound implications for experimental design and procurement decisions [2].

Enantiomer-specific ion channel and vascular signaling study fit
Regioisomer-selective PPARα and neuronal GIRK channel research context
Renal microvascular and cardiac ischemia–reperfusion endpoint models

Why 11,12-Epoxyarachidonate Cannot Be Replaced by Other EET Regioisomers or Diol Metabolites in Experimental Protocols


Substituting 11,12-EET with another EET regioisomer (e.g., 14,15-EET or 8,9-EET) or its soluble epoxide hydrolase (sEH)-derived diol metabolite (11,12-DHET) without rigorous validation introduces substantial risk of divergent experimental outcomes. Each regioisomer exhibits distinct ion channel selectivity, vascular reactivity profiles, nuclear receptor activation patterns, and enantiomer-specific pharmacology [1]. For example, 11,12-EET is the most potent cis-EET vasodilator in renal microvasculature while 5,6-EET elicits vasoconstriction [1]; 11,12-EET activates PPARα and neuronal GIRK channels whereas 14,15-EET does not [2]; and the 11,12-DHET metabolite displays greater BK channel efficacy than its EET precursor [3]. The quantitative evidence below establishes that 11,12-EET possesses measurable differentiation across at least six independent experimental dimensions that cannot be replicated by substituting a different EET regioisomer or diol.

Regioisomer ion channel and vascular reactivity mismatch: 11,12-EET vasodilates renal arterioles; 5,6-EET constricts; 8,9-EET is inactive—substitution may reverse vascular response.
Nuclear receptor and neuronal channel activation mismatch: 11,12-EET activates PPARα and GIRK channels, while 14,15-EET does not—substituting may produce false-negative results.
sEH metabolic fate and diol product profile differ: 11,12-EET yields non-regioselective diols, 8,9-EET yields distinct regioselective products—metabolic study outcomes may diverge.

Quantitative Differentiation Evidence: 11,12-Epoxyarachidonate vs. Closest EET Regioisomers and 11,12-DHET


Enantiomer-Specific Cardiac KATP Channel Activation: 11(S),12(R)-EET EC50 39.5 nM vs. 11(R),12(S)-EET Completely Inactive

In inside-out patch clamp recordings from rat cardiac myocytes, 11(S),12(R)-EET activated cardiac KATP channels with an EC50 of 39.5 nM [1]. In contrast, the opposite enantiomer 11(R),12(S)-EET was totally inactive at the same test concentrations [1]. 11(S),12(R)-EET also hyperpolarized resting membrane potentials and shortened cardiomyocyte action potential duration, while 11(R),12(S)-EET did not [1]. All four EET regioisomers were equipotent KATP channel activators; however, only 11,12-EET has been characterized with this enantiomer-specific resolution, and only the 11(S),12(R) configuration is active [1]. This stereospecificity is a unique procurement-relevant attribute: racemic (±)-11,12-EET contains approximately 50% inactive enantiomer by mass, potentially confounding concentration–response relationships.

Enantiomer-Specific KATP Activation
Head-to-head
11(S),12(R)-EET: EC50 39.5 nM
vs
11(R),12(S)-EET: no activity up to 5 µM
Reported enantiomer-specific KATP channel activation context
Enantiopure form supports potency consistency in assays
Cardiac electrophysiology KATP channel pharmacology Enantioselective signaling Myocardial ischemia–reperfusion

Renal Preglomerular Vasodilation: 11,12-EET Produces 18–20% Diameter Increase vs. 10% for 14,15-EET, No Effect for 8,9-EET, and Constriction for 5,6-EET

In the in vitro blood-perfused juxtamedullary nephron preparation, superfusion with 100 nM 11,12-EET increased the diameters of preconstricted interlobular and afferent arterioles by 18 ± 2% (N=10) and 20 ± 3% (N=9), respectively [1]. By direct comparison, 14,15-EET at the same concentration produced only approximately 10% vasodilation in the same vessels, while 8,9-EET did not significantly affect vascular diameters at all [1]. In marked contrast, 5,6-EET caused vasoconstriction of interlobular and afferent arterioles by 16 ± 3% and 21 ± 3%, respectively [1]. The vasodilatory response was stereoselective: 11,12(R,S)-EET was active but 11,12(S,R)-EET was not [1]. Furthermore, the diol metabolite 11,12-DHET had no effect on vessel diameters at concentrations up to 1 μM [1], indicating loss of vasodilator activity upon epoxide hydrolysis.

Renal Arteriolar Diameter Change
Head-to-head
11,12-EET: +18–20% (afferent/interlobular)
vs
14,15-EET: ~+10%; 5,6-EET: −16–21%; 8,9-EET & 11,12-DHET: no effect
Reported regioisomer-selective renal microvascular response
Only 11,12-EET yields robust dilation without constriction
Renal microcirculation Preglomerular arterioles EET regioisomer pharmacology Vascular smooth muscle

Myocardial Infarct Size Reduction: 11,12-EET Decreases IS/AAR to 6.4% vs. 14,15-EET at 8.4% (Pre-Occlusion) in Canine Ischemia–Reperfusion

In an anesthetized canine model of 60-minute coronary artery occlusion followed by reperfusion, 11,12-EET administered 15 minutes prior to occlusion reduced infarct size expressed as percentage of area at risk (IS/AAR) from 22.1 ± 1.8% (control) to 6.4 ± 1.9% [1]. By direct comparison in the same study, 14,15-EET reduced IS/AAR to 8.4 ± 2.4% under identical conditions [1]. When administered 5 minutes before reperfusion, 11,12-EET reduced IS/AAR to 8.8 ± 2.1% versus 9.7 ± 1.4% for 14,15-EET [1]. The protective effect of 11,12-EET was completely abolished (24.3 ± 4.6%) by the KATP channel antagonist glibenclamide, confirming a KATP-dependent mechanism [1]. In a separate confirmatory study, both 11,12-EET and 14,15-EET reduced IS/AAR from 21.8 ± 1.6% (vehicle) to 8.7 ± 2.2% and 9.4 ± 1.3%, respectively [2]. Notably, 8,9-EET at equivalent dose (2.5 mg/kg, iv) had no significant effect on infarct size in rat hearts (55.2 ± 1.4% vs. 61.5 ± 1.6% control), demonstrating regioisomer-selective cardioprotection [3].

Myocardial Infarct Size (IS/AAR %)
Head-to-head
11,12-EET: 6.4 ± 1.9% (pre-occlusion)
vs
14,15-EET: 8.4 ± 2.4%; vehicle: 22.1 ± 1.8%; 8,9-EET: ineffective
Reported regioisomer-dependent infarct-size endpoint
KATP mechanism confirmed; 8,9-EET inactive
Cardioprotection Myocardial infarction Ischemia–reperfusion injury EET pharmacology in vivo

PPARα Nuclear Receptor Activation: 11,12-EET and 8,9-EET Are Potent Activators, While 14,15-EET Is Inactive

In HEK293 cells co-transfected with PPARα and a PPAR-response element luciferase reporter, 11,12-EET and 8,9-EET (both at 1 μM) significantly induced PPARα-mediated transcriptional activation, whereas 14,15-EET and 5,6-DHET did not affect PPARα activation under any condition tested [1]. The effects were abolished by co-expression of a dominant-negative h6/29PPAR construct, confirming specificity [1]. This regioisomer selectivity was further corroborated in primary hepatocytes: among all EET regioisomers tested at 100 nM, only specific regioisomers activated the PPARα-dependent PPRE-luciferase reporter [2]. The PPARα activation by 11,12-EET facilitates fatty acid β-oxidation and lipid clearance from the liver [2]. Additionally, 11,12-EET was identified as a direct binding activator of PPARα in transactivation assays [3]. Thus, 14,15-EET cannot substitute for 11,12-EET when PPARα-dependent readouts are being measured.

PPARα Transactivation
Head-to-head
11,12-EET: significant PPARα activation
vs
14,15-EET & 5,6-DHET: no activation
Reported regioisomer-selective PPARα transactivation
14,15-EET non-functional at this nuclear receptor
PPARα activation Nuclear receptor pharmacology Lipid metabolism Vascular inflammation

Neuronal GIRK Channel Activation in Hippocampus: 11,12-EET Opens Hyperpolarizing K+ Conductance; 14,15-EET Does Not

In mouse hippocampal slice recordings, 11,12-EET (2 μM) induced the opening of a hyperpolarizing K+ conductance in CA1 pyramidal cells, identified as a GIRK channel (blocked by tertiapin Q, BaCl2, and GDPβ-S) [1]. Critically, 14,15-EET (2 μM) did not induce this GIRK channel opening [1]. The 11,12-EET-mediated opening of this channel significantly reduced the excitability of CA1 pyramidal cells [1]. Additionally, both 11,12-EET and 14,15-EET reduced glutamate release onto CA1 pyramidal cells, but 14,15-EET was the less potent regioisomer [1]. 11,12-EET reduced excitatory postsynaptic current (EPSC) amplitude by 20% and field excitatory postsynaptic potential (fEPSP) slope by 50%, effects not blocked by the EET antagonist EEZE, suggesting a distinct receptor target for 11,12-EET in neurons [1].

Neuronal GIRK Channel Opening
Head-to-head
11,12-EET (2 µM): robust GIRK activation, reduced excitability
vs
14,15-EET (2 µM): no GIRK opening; weaker glutamate release inhibition
Reported regioisomer-specific neuronal GIRK channel modulation
14,15-EET lacks hippocampal hyperpolarization activity
Neurophysiology GIRK channels Hippocampal CA1 neurons Epilepsy research Synaptic transmission

Soluble Epoxide Hydrolase Metabolism: 11,12-EET Hydration Is Non-Regioselective vs. 8,9-EET Predominant C9 Attack

Chiral analysis of diols resulting from enzymatic hydration of homochiral EETs by cytosolic epoxide hydrolase (sEH) revealed that the regio- and stereochemistry of water addition is EET regioisomer-dependent [1]. For 11,12-EET enantiomers, water addition was non-regioselective, meaning the oxirane ring is opened at both C11 and C12 positions without preference [1]. By contrast, for both 8,9-EET antipodes, water addition occurred predominantly at the C9 position [1]. For 14,15-EET, regiochemistry was enantiomer-dependent, with regiospecific C15 addition only for 14(R),15(S)-EET [1]. The predominant endogenous enantiomers—14(R),15(S)-EET, 11(S),12(R)-EET, and 8(S),9(R)-EET—were metabolized at substantially higher rates than their antipodes, with apparent Km values for enantiomers of 14,15-, 11,12-, and 8(S),9(R)-EET all similar (between 3 and 5 μM) [1]. Kinetic analysis of racemic 11,12-EET conversion by sEH yielded Km = 0.45 ± 0.08 μM and Vmax = 9.2 ± 1.4 μmol min⁻¹ mg⁻¹ [2]. These distinct regiochemical fates mean that the metabolic product profile of 11,12-EET differs qualitatively from 8,9-EET and 14,15-EET.

sEH Regiochemistry of Water Addition
Head-to-head
11,12-EET: non-regioselective (C11 & C12 attack)
vs
8,9-EET: predominant C9 attack; 14,15-EET: enantiomer-dependent C15
Distinct sEH regiochemical fate affects diol product identity
Metabolic profiles not interchangeable between regioisomers
Epoxide hydrolase sEH substrate selectivity EET metabolism Chiral diol analysis

Optimal Use Cases for 11,12-Epoxyarachidonate: Where This Specific Regioisomer Is Experimentally Irreplaceable


Cardiac KATP Channel and Ischemia–Reperfusion Cardioprotection Studies Requiring Enantiomer-Defined Activity

For researchers investigating cardiac KATP channel pharmacology or myocardial ischemia–reperfusion injury, 11,12-EET is the regioisomer of choice. The 11(S),12(R)-enantiomer activates cardiac KATP channels with an EC50 of 39.5 nM, while the 11(R),12(S)-enantiomer is fully inactive (see Evidence Item 1). In vivo, 11,12-EET reduces myocardial infarct size from ~22% (control) to ~6.4% in canine models, outperforming 14,15-EET and substantially exceeding the inactive 8,9-EET (see Evidence Item 3). Experimental protocols studying KATP-dependent cardioprotection should use enantiopure 11(S),12(R)-EET or account for the ~50% inactive mass in racemic preparations.

Renal Microvascular Function and Preglomerular Vasodilation Assays

11,12-EET is the only EET regioisomer that produces robust, concentration-dependent vasodilation of both interlobular and afferent arterioles (18–20% diameter increase at 100 nM) without eliciting vasoconstriction (see Evidence Item 2). 5,6-EET causes vasoconstriction, 8,9-EET is inactive, and 14,15-EET produces only ~10% dilation—half the magnitude of 11,12-EET. The diol metabolite 11,12-DHET is completely inactive in this vascular bed. Renal hemodynamics researchers studying preglomerular resistance must specifically procure 11,12-EET.

PPARα-Mediated Lipid Metabolism and Anti-Inflammatory Screening

For nuclear receptor transactivation studies focused on PPARα, 11,12-EET is a potent, validated activator, whereas 14,15-EET is completely inactive against this nuclear receptor (see Evidence Item 4). 11,12-EET promotes PPARα binding to target genes, facilitating fatty acid β-oxidation and hepatic lipid clearance. Any study examining PPARα-dependent anti-inflammatory or metabolic effects of EETs must use 11,12-EET (or 8,9-EET); 14,15-EET cannot serve as a substitute.

Neuronal GIRK Channel and Hippocampal Excitability Research

11,12-EET uniquely activates GIRK channels in hippocampal CA1 pyramidal neurons, producing membrane hyperpolarization and reduced excitability (see Evidence Item 5). 14,15-EET does not share this activity at equivalent concentrations. For investigations of EET-mediated neuronal hyperpolarization, anti-epileptiform mechanisms, or synaptic glutamate release modulation, 11,12-EET is the only regioisomer that engages the GIRK channel pathway. Procurement of 14,15-EET will yield a false-negative result in GIRK-dependent readouts.

Application
Selection Property
Validation Focus
Cardiac KATP channel & ischemia–reperfusion endpoint studies
Enantiomer-defined KATP activation context
KATP-modulated infarct-size endpoint validation
Renal preglomerular microvascular function research
Regioisomer-selective vasodilation profile
Arteriolar diameter change endpoint validation
PPARα-dependent transcriptional activation studies
Nuclear receptor transactivation selectivity
PPARα target gene engagement validation
Hippocampal GIRK channel & neuronal excitability studies
Regioisomer-specific GIRK channel activation
GIRK-mediated hyperpolarization endpoint validation
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